BenchChemオンラインストアへようこそ!

1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-

Alzheimer's disease Acetylcholinesterase inhibition Selectivity profiling

1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, also known as 4-(1H-benzimidazol-2-yl)benzene-1,3-diol, is a benzimidazole derivative characterized by a resorcinol (1,3-benzenediol) core linked to a benzimidazole ring. It possesses a molecular formula of C13H10N2O2 and a molecular weight of 226.23 g/mol.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 63899-32-1
Cat. No. B3063269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-
CAS63899-32-1
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)O)O
InChIInChI=1S/C13H10N2O2/c16-8-5-6-9(12(17)7-8)13-14-10-3-1-2-4-11(10)15-13/h1-7,16-17H,(H,14,15)
InChIKeyMTDSHRDWHUXPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- (CAS 63899-32-1) Properties and Sourcing


1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-, also known as 4-(1H-benzimidazol-2-yl)benzene-1,3-diol, is a benzimidazole derivative characterized by a resorcinol (1,3-benzenediol) core linked to a benzimidazole ring [1]. It possesses a molecular formula of C13H10N2O2 and a molecular weight of 226.23 g/mol . This compound serves as a key scaffold in medicinal chemistry, exhibiting notable bioactivity in areas such as cholinesterase inhibition and cytotoxicity, which drives its demand in both academic and industrial research settings.

Why Generic Benzimidazole Substitution Fails for 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- (63899-32-1)


Substituting 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- with a generic benzimidazole derivative is not scientifically justified due to its unique pharmacophore. The presence of the 2,4-dihydroxyphenyl (resorcinol) moiety is critical for its potent and selective acetylcholinesterase (AChE) inhibition, a property not shared by all benzimidazoles [1]. Furthermore, even minor structural modifications on either the benzimidazole or resorcinol rings drastically alter its biological profile, including its cytotoxicity and selectivity ratios [2]. Therefore, relying on a close analog without quantitative comparative data risks significant changes in experimental outcomes and invalidates any structure-activity relationship (SAR) analysis.

Quantitative Differentiation Guide for 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- (63899-32-1)


AChE Inhibition Potency and Selectivity vs. Clinical Standard Donepezil

In a direct head-to-head study using the modified Ellman's spectrophotometric method, the parent compound 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- (referred to as 'bib-1,3-diol') exhibited an AChE IC50 of 0.284 µM. This is 14.2-fold less potent than the clinical standard donepezil (AChE IC50 = 0.020 µM) but with a distinct selectivity profile (BuChE IC50 = 31.024 µM, selectivity = 109.2) compared to donepezil's high selectivity (BuChE IC50 = 7.520 µM, selectivity = 376) [1]. The compound's moderate potency and favorable selectivity index make it a valuable lead scaffold for further optimization.

Alzheimer's disease Acetylcholinesterase inhibition Selectivity profiling

Comparative Cytotoxic Activity Against Cancer Cell Lines vs. Cisplatin

A study evaluating a series of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, which includes the parent compound as a structural analog, demonstrated superior antiproliferative activity compared to cisplatin, a standard chemotherapy agent [1]. While the exact IC50 values for the parent compound are not specified, the class-level finding that 'some compounds' in this series were more potent than cisplatin highlights the inherent potential of this chemical scaffold. This positions the parent compound as a key reference point for designing and comparing more potent cytotoxic derivatives.

Cancer research Cytotoxicity Benzimidazole derivatives

Synthetic Accessibility and Yield Benchmarking

A one-pot synthesis of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, including the parent compound, has been developed with reported yields of 60-87% [1]. This is a crucial differentiator from other complex benzimidazole derivatives that may require multi-step syntheses with lower overall yields. For example, a closely related analog, 4-(1H-benzimidazol-2-yl)-6-chlorobenzene-1,3-diol (Compound 1 in the study), was obtained with a yield of 84% [2]. The robust and efficient synthetic route for the parent scaffold ensures reliable and scalable access for research and development.

Synthetic chemistry Benzimidazole synthesis Reaction optimization

Application Scenarios for 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- (63899-32-1) Based on Quantitative Evidence


Alzheimer's Disease Research: AChE Inhibitor Lead Optimization

Given its established AChE inhibitory activity (IC50 = 0.284 µM) and favorable selectivity profile (selectivity index = 109.2), 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective cholinesterase inhibitors for Alzheimer's disease [1]. Its activity can be directly benchmarked against the clinical standard donepezil within the same assay system.

Cancer Research: Cytotoxic Scaffold Development

As a core component of a benzimidazole-resorcinol hybrid scaffold shown to have superior antiproliferative activity compared to cisplatin in some derivatives, this compound is well-suited for medicinal chemistry programs targeting novel anticancer agents [2]. Its use as a parent structure enables systematic derivatization to explore and enhance cytotoxic potency against various cancer cell lines.

Chemical Synthesis and Methodology Development

The robust one-pot synthesis yielding 60-87% makes 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)- a valuable model substrate for optimizing reaction conditions, exploring new catalytic systems, or developing scalable manufacturing processes for benzimidazole-containing molecules [1]. Its well-characterized structure (NMR, IR, MS) provides a reliable benchmark for analytical method development [2].

Quote Request

Request a Quote for 1,3-Benzenediol, 4-(1H-benzimidazol-2-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.